1-(3,5-Dimethoxyphenyl)-3-(4-hydroxy-5,6-dimethylpyrimidin-2-yl)guanidine
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Overview
Description
N-(3,5-DIMETHOXYPHENYL)-N’-(4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)GUANIDINE is a synthetic organic compound that belongs to the class of guanidines This compound is characterized by the presence of a dimethoxyphenyl group and a dimethyl-oxo-dihydropyrimidinyl group attached to a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHOXYPHENYL)-N’-(4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)GUANIDINE typically involves the following steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,5-dimethoxybenzaldehyde, undergoes a series of reactions including nitration, reduction, and protection to form the desired intermediate.
Synthesis of the Dihydropyrimidinyl Intermediate: The dihydropyrimidinyl moiety is synthesized from appropriate precursors through a multi-step process involving cyclization and functional group modifications.
Coupling Reaction: The final step involves the coupling of the dimethoxyphenyl intermediate with the dihydropyrimidinyl intermediate under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIMETHOXYPHENYL)-N’-(4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHOXYPHENYL)-N’-(4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)GUANIDINE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-DIMETHOXYPHENYL)-N’-(4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)UREA
- N-(3,5-DIMETHOXYPHENYL)-N’-(4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)THIOUREA
- N-(3,5-DIMETHOXYPHENYL)-N’-(4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)AMIDINE
Uniqueness
The uniqueness of N-(3,5-DIMETHOXYPHENYL)-N’-(4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)GUANIDINE lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and application.
Properties
Molecular Formula |
C15H19N5O3 |
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Molecular Weight |
317.34 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C15H19N5O3/c1-8-9(2)17-15(19-13(8)21)20-14(16)18-10-5-11(22-3)7-12(6-10)23-4/h5-7H,1-4H3,(H4,16,17,18,19,20,21) |
InChI Key |
HQMUTKOQOZYNHL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(N=C(NC1=O)/N=C(\N)/NC2=CC(=CC(=C2)OC)OC)C |
Canonical SMILES |
CC1=C(N=C(NC1=O)N=C(N)NC2=CC(=CC(=C2)OC)OC)C |
Origin of Product |
United States |
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